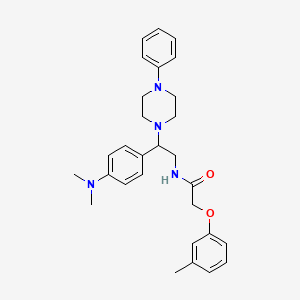

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O2/c1-23-8-7-11-27(20-23)35-22-29(34)30-21-28(24-12-14-25(15-13-24)31(2)3)33-18-16-32(17-19-33)26-9-5-4-6-10-26/h4-15,20,28H,16-19,21-22H2,1-3H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVKEDZHEPTGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the intermediate: The initial step often involves the reaction of 4-dimethylaminobenzaldehyde with 4-phenylpiperazine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Acylation: The final step involves the acylation of the amine with m-tolyloxyacetyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related analogs highlight key variations in substituents, synthesis, and physicochemical properties:

Structural Analogs with Piperazine/Acetamide Motifs

N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide () Key Differences: Replaces the dimethylaminophenyl group with a 4-chlorophenyl ring and substitutes phenylpiperazine with 4-methylpiperazine. The shared m-tolyloxy acetamide suggests similar metabolic stability .

N-(4-Morpholinophenyl)-2-(4-phenylpiperazin-1-yl)acetamide () Key Differences: Incorporates a morpholinophenyl group instead of dimethylaminophenyl. The phenylpiperazine moiety is retained, indicating possible overlap in target selectivity .

Analogs with Varied Acetamide Substituents

Compound 9d (N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(4-(dimethylamino)phenyl)acetamide) () Key Differences: Features a hydroxy-methoxyphenyl ethyl chain instead of the ethyl-piperazine linker. Implications: The phenolic groups may confer antioxidant properties or hydrogen-bonding capacity, contrasting with the target compound’s piperazine-driven receptor interactions. Notably, this compound was synthesized in 99% yield, suggesting robust synthetic routes for dimethylaminophenyl acetamides .

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) () Key Differences: Substitutes the aryl groups with a benzothiazole ring and methylpiperazine. Synthesis involved a coupling reaction in DMF with a 72% yield, highlighting methodological differences .

Discussion of Substituent Effects

- Dimethylamino vs. Chloro/Morpholine Groups: The dimethylamino group in the target compound likely improves solubility compared to the chloro analog () but may reduce metabolic stability relative to morpholine-containing derivatives ().

- Phenylpiperazine vs. Methylpiperazine : Phenylpiperazine’s aromaticity could enhance π-π stacking in receptor binding, whereas methylpiperazine () offers conformational flexibility.

- m-Tolyloxy vs. Benzothiazole : The m-tolyloxy group prioritizes lipophilicity, whereas benzothiazole () introduces heterocyclic reactivity, redirecting biological activity.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity:

- Dimethylamino Group : Enhances solubility and biological activity.

- Phenylpiperazine Moiety : Associated with neuropharmacological effects.

- Tolyloxy Acetamide Group : Imparts stability and potential interactions with biological targets.

The molecular formula is , and it has been identified with the CAS number 946244-89-9.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those related to serotonin and dopamine, which are crucial in various neurological processes. The binding affinity to these receptors can lead to significant pharmacological effects, including:

- Antidepressant Activity : Potential modulation of serotonin pathways.

- Anxiolytic Effects : Interaction with GABAergic systems.

- Anticonvulsant Properties : Influence on excitatory neurotransmission.

Research Findings

Recent studies have explored the compound's efficacy in various biological assays. Below is a summary of key research findings:

Case Studies

-

Anticonvulsant Activity Study :

- In a study assessing various derivatives of phenylpiperazine-based compounds, this compound showed promising results in reducing seizure frequency in animal models. The study emphasized the role of lipophilicity in determining the pharmacokinetic profile of the compounds tested.

-

Neuropharmacological Assessment :

- A comparative analysis was conducted on several compounds with similar structures, revealing that this compound had a notable effect on serotonin receptor binding, suggesting its potential utility in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.